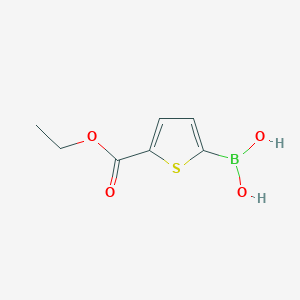
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
Descripción general
Descripción
“(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid” is a chemical compound with the molecular formula C7H9BO4S . It is a type of boronic acid, which are compounds that contain a boron atom bonded to an oxygen atom and two hydrogens. Boronic acids are known for their versatile reactivity and have found use in a wide range of chemical reactions .
Molecular Structure Analysis
The molecular structure of “(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid” is characterized by a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with an ethoxycarbonyl group (COOCH2CH3) and a boronic acid group (B(OH)2) attached .Chemical Reactions Analysis
Boronic acids, including “(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid”, are known for their versatile reactivity. They are commonly used in Suzuki-Miyaura cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds . They can also participate in other types of reactions, such as copper-catalyzed nitration reactions and chain-growth catalyst transfer polycondensation .Aplicaciones Científicas De Investigación
Palladium-Catalyzed Pathways to Aryl-Substituted Indenes
Boronic acids, including derivatives like "(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid", have been utilized in palladium-catalyzed pathways to synthesize aryl-substituted indenes, which are valuable for the further synthesis of ansa-metallocenes. These metallocenes are components of highly active and stereoselective olefin polymerization catalysts, showcasing the compound's role in the development of advanced materials for industrial applications (Izmer et al., 2006).
Optoelectronic Applications
In the realm of optoelectronics, thiophene substituted 1,3,4-oxadiazole derivatives, which include ethoxycarbonyl thiophene boronic acid derivatives, have been explored for their photophysical and electrochemical properties. These compounds exhibit promising characteristics for applications in organic light-emitting diodes (OLEDs), solar cells, chemosensors, and the detection of explosives, highlighting the compound's significance in the development of new materials for electronics and sensors (Thippeswamy et al., 2021).
Suzuki Polycondensation
The use of thiophenebisboronic derivatives, related to "(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid", in palladium-catalyzed Suzuki polycondensations has been demonstrated. This process leads to the creation of well-defined alternating thiophene−phenylene copolymers, which are of interest for their potential applications in conducting materials and electronic devices, showcasing the compound's utility in polymer science (Jayakannan et al., 2001).
Fluorescence Quenching Studies
The study of fluorescence quenching in boronic acid derivatives, including compounds similar to "(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid", has provided insights into their photophysical properties. These studies are crucial for the development of fluorescent sensors and probes for biological and chemical sensing applications, illustrating the compound's importance in analytical chemistry (Geethanjali et al., 2015).
Catalytic Chemical Amide Synthesis
The compound has been implicated in catalytic chemical amide synthesis, facilitating the creation of amide bonds at room temperature. This application is particularly significant for peptide synthesis, where the compound serves as a bench-stable catalyst, enabling efficient coupling of carboxylic acids and amines. This showcases its utility in peptide and protein engineering (El Dine et al., 2015).
Propiedades
IUPAC Name |
(5-ethoxycarbonylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4S/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBDDYBJDARVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694516 | |
| Record name | [5-(Ethoxycarbonyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid | |
CAS RN |
1093120-64-9 | |
| Record name | [5-(Ethoxycarbonyl)thiophen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




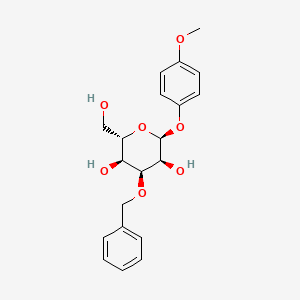
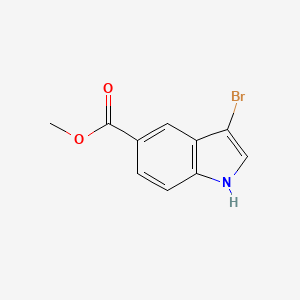
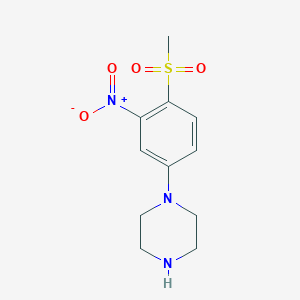
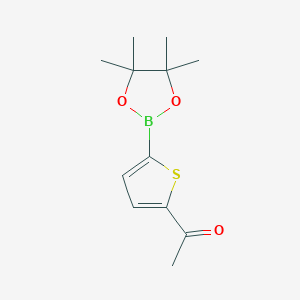
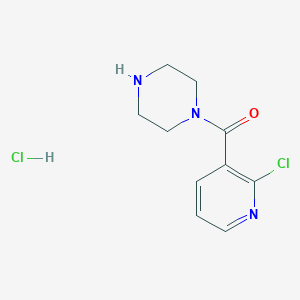
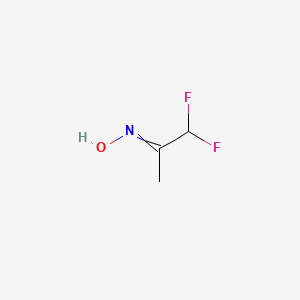
![3-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid](/img/structure/B1423162.png)
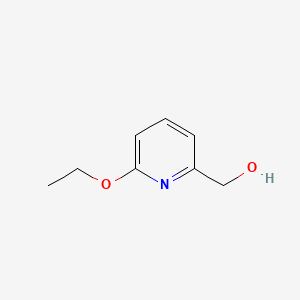
![tert-butyl (4-(2,4-dichlorophenyl)-6-(2-(dimethylamino)-2-oxoethyl)-2-methyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methylcarbamate](/img/structure/B1423165.png)
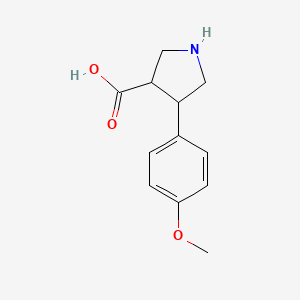
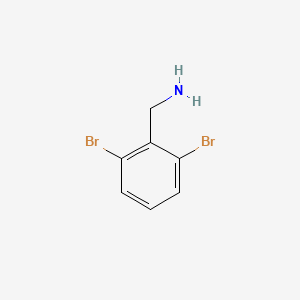
![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1423169.png)
![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline](/img/structure/B1423170.png)